molecular formula C13H13NO4 B13121062 Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 574740-75-3

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13121062
CAS No.: 574740-75-3
M. Wt: 247.25 g/mol
InChI Key: OBLOCDDEGLFYBW-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 8, a ketone at position 2, and an ethyl ester at position 2. This compound serves as a key intermediate in synthesizing bioactive molecules, particularly in anticancer and antiviral research. Its synthesis typically involves condensation of substituted anilines with diethyl malonate under basic conditions . The methoxy group at position 8 enhances electron density in the aromatic system, influencing reactivity and biological interactions .

Properties

IUPAC Name

ethyl 8-methoxy-2-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)9-7-8-5-4-6-10(17-2)11(8)14-12(9)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLOCDDEGLFYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CC=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201401
Record name Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574740-75-3
Record name Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=574740-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dihydro-8-methoxy-2-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of 8-methoxyquinoline-2,3-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydroquinoline derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the 3-carboxylate position.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to increased levels of acetylcholine, which can enhance neurotransmission .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives, highlighting substituent variations and their impact on properties:

Compound Name Substituents Molecular Formula Key Properties (Predicted/Experimental) Biological Activity Reference
Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-OCH₃ C₁₃H₁₃NO₅ Density: 1.247 g/cm³; pKa: 9.37 Intermediate for anticancer agents
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 7,8-di-OCH₃ C₁₄H₁₅NO₅ Boiling Point: 468°C; Density: 1.247 g/cm³ Not specified; structural analog
Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate 4-Cl C₁₂H₁₀ClNO₃ pKa: ~9.37 (estimated) Antiviral/antibacterial precursor
Ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate 1-OH, 8-OCH₃ C₁₃H₁₃NO₆ Yellow oil; 82% synthesis yield HIV-1 integrase inhibition
Methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate 8-Cl, 4-indole-ethylamino C₂₂H₁₈ClN₃O₃ Complex structure with hydrogen-bonding sites Potential HBV inhibitor

Key Observations:

  • Stereoelectronic Impact: The 1-hydroxy-8-methoxy derivative shows improved solubility due to the hydroxyl group but reduced stability compared to the non-hydroxylated analog.
  • Biological Relevance : Chlorinated derivatives (e.g., 4-Cl , 8-Cl ) exhibit antiviral activity, likely due to increased electrophilicity facilitating interactions with viral proteases.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Methoxy groups improve aqueous solubility compared to chloro derivatives (e.g., 8-methoxy vs. 4-Cl ).
  • Stability : The ethyl ester in the target compound enhances metabolic stability compared to methyl esters (e.g., ).
  • pKa Values : Predicted pKa ~9.37 for the target compound suggests moderate ionization at physiological pH, favoring membrane permeability.

Biological Activity

Ethyl 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its quinoline core structure, which includes a methoxy group and an ester functional group. The molecular formula is C13H13NO4C_{13}H_{13}NO_4, with a molecular weight of approximately 247.25 g/mol. Its structural features are crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous tissues.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes.

Anticancer Properties

Research has indicated that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These values suggest that the compound effectively inhibits the growth of these cancer cells at relatively low concentrations.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a moderate level of antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in MCF-7 cells .
  • Antimicrobial Evaluation : A separate investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results highlighted its potential as a lead compound for the development of new antibiotics, especially in combating resistant strains .
  • Mechanistic Studies : Further research focused on elucidating the mechanism by which this compound inhibits specific enzymes related to cancer metabolism. The findings suggested that it acts as a competitive inhibitor, binding to the active site of target enzymes .

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